molecular formula C26H25N3O4 B1684532 Lucitanib CAS No. 1058137-23-7

Lucitanib

Katalognummer B1684532
CAS-Nummer: 1058137-23-7
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: CUDVHEFYRIWYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lucitanib (also known as CO-3810, E-3810) is a drug that is being investigated by Clovis Oncology in clinical trials for the treatment of advanced solid tumors . It is a protein kinase inhibitor that blocks the VEGF receptors 1, 2, and 3, as well as the fibroblast growth factor receptors 1 and 2, and the platelet-derived growth factor receptors alpha and beta .


Molecular Structure Analysis

This compound has a molecular formula of C26H25N3O4 . Its IUPAC name is 6- [7- [ (1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy- N -methylnaphthalene-1-carboxamide . The molecular weight of this compound is 443.5 g/mol .


Physical And Chemical Properties Analysis

This compound is a member of quinolines, an aromatic ether, a member of cyclopropanes, a primary amino compound, and a naphthalenecarboxamide . It is a conjugate base of an E-3810 (1+) .

Wissenschaftliche Forschungsanwendungen

Behandlung von HR+/HER2− metastasierendem Brustkrebs

Lucitanib wurde zur Behandlung von HR+/HER2− metastasierendem Brustkrebs eingesetzt. In einer multikohortigen Phase-II-FINESSE-Studie wurden die Wirksamkeit und Sicherheit von this compound beurteilt . Das FGFR1-Gen ist bei 14 % der Patientinnen mit HR+/HER2− Brustkrebs amplifiziert. This compound, ein Inhibitor von VEGFR1-3, FGFR1-3 und PDGFRα/β, zeigte eine bescheidene Antitumoraktivität und eine signifikante hypertensionsbedingte Toxizität bei Patientinnen mit HR+/HER2− metastasierendem Brustkrebs .

Inhibition von VEGFR1-3, FGFR1-3 und PDGFRα/β

This compound ist ein potenter Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors (VEGFR) 1–3, FGFR1–3 und des Plättchen-abgeleiteten Wachstumsfaktorrezeptors (PDGFR) α/β . Dies macht es zu einem vielversprechenden Kandidaten für die Antitumoraktivität in Xenograftmodellen .

Biomarker-Analysen

Explorative Biomarker-Analysen ergaben, dass Patientinnen mit hoher FGFR1-Amplifikation oder -Expression möglicherweise einen größeren Nutzen von this compound haben könnten . Die Gesamtansprechraten (ORR) bei Patientinnen mit FGFR1-hohen Tumoren (IHC, H-Score ≥50) lagen bei 25 % gegenüber 8 % bei FGFR1-niedrigen Krebsarten .

Management der Hypertonie

Für jede Patientin wurde vom Prüfarzt eine obligatorische Checkliste für das optimale Management der Hypertonie ausgefüllt . Dies deutet darauf hin, dass this compound eine Rolle beim Management der Hypertonie spielen könnte, obwohl es auch eine signifikante hypertensionsbedingte Toxizität zeigte .

Populations-Pharmakokinetische Modellierung

This compound wurde in der Populations-Pharmakokinetik (PopPK)-Modellierung bei Patienten mit fortgeschrittenen Krebserkrankungen untersucht . Das PopPK-Modell beschrieb die Pharmakokinetik von this compound adäquat und deutete darauf hin, dass eine sicherheitsbasierte Dosistitration die this compound-Exposition optimieren und den potenziellen Nutzen für Patienten mit fortgeschrittenem Krebs maximieren kann .

Behandlung von fortgeschrittenem Krebs

This compound wurde zur Behandlung von fortgeschrittenen Krebserkrankungen eingesetzt . PopPK-Analysen basierten auf intensiven und spärlichen oralen pharmakokinetischen Daten aus 5 Phase-1/2-klinischen Studien mit this compound bei insgesamt 403 Patienten mit fortgeschrittenen Krebserkrankungen .

Wirkmechanismus

Target of Action

Lucitanib is a potent inhibitor of multiple tyrosine kinases that play a pivotal role in tumorigenesis and angiogenesis . The primary targets of this compound are the vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1-3), the fibroblast growth factor receptors 1 and 2 (FGFR1-2), and the platelet-derived growth factor receptors alpha and beta (PDGFRα/β) .

Mode of Action

This compound’s mode of action involves the inhibition of these tyrosine kinases . By targeting FGFR1 and 2, this compound disrupts the fibroblast growth factor pathway, which is often overexpressed in various cancers and is associated with tumor growth and survival .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the fibroblast growth factor and vascular endothelial growth factor pathways . By inhibiting FGFR1-2 and VEGFR1-3, this compound disrupts these pathways, leading to a decrease in tumor growth and survival . Additionally, this compound’s inhibition of PDGFRα/β may also affect other downstream effects related to cell proliferation and angiogenesis .

Pharmacokinetics

This compound’s pharmacokinetics were best described by a 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination . Large between-subject pharmacokinetic variability was partially explained by body weight .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in tumor growth and survival . This is achieved through the disruption of the fibroblast growth factor and vascular endothelial growth factor pathways, which are often overexpressed in various cancers .

Safety and Hazards

The safety and tolerability of Lucitanib have been evaluated in clinical trials. For instance, in a study of recurrent and metastatic nasopharyngeal carcinoma (RM-NPC), this compound was found to have a manageable safety profile .

Zukünftige Richtungen

Lucitanib has shown promising clinical activity in heavily pretreated patients with various types of cancer . It is currently being evaluated in phase II/III studies . The combination of this compound with other treatments, such as immune checkpoint inhibitors, is also being explored .

Eigenschaften

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147356
Record name Lucitanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1058137-23-7
Record name Lucitanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucitanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucitanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucitanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCITANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The product of Example 1 (100 mg) was mixed with acetic acid (1 ml) and 33% HBr/acetic acid (0.6 ml). The reaction was stirred at RT for 1 hour and diluted with EtOAc/H2O then basified with Na2CO3. The organic layer was dried, evaporated and purified with silica gel column to give the titled product. Mass: (M+1), 444
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product of Example 1 (100 mg) was mixed with Pd/C (10%, 40 mg) in EtOH (30 ml) and hydrogenated at 50 psi for 12 hours. The reaction was filtered through Celite and evaporated to give the titled product. Mass: (M+1), 444
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucitanib
Reactant of Route 2
Lucitanib
Reactant of Route 3
Reactant of Route 3
Lucitanib
Reactant of Route 4
Reactant of Route 4
Lucitanib
Reactant of Route 5
Reactant of Route 5
Lucitanib
Reactant of Route 6
Reactant of Route 6
Lucitanib

Q & A

Q1: What are the primary molecular targets of Lucitanib?

A: this compound exhibits potent inhibitory activity against multiple tyrosine kinase receptors. Its primary targets include fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β). [, , ]

Q2: How does this compound affect tumor growth and angiogenesis?

A: this compound disrupts critical signaling pathways involved in tumor development and progression. By inhibiting VEGFRs, it effectively blocks angiogenesis, depriving tumors of the necessary blood supply for growth and metastasis. [, , ] Additionally, inhibition of FGFRs, particularly FGFR1, disrupts signaling cascades crucial for tumor cell proliferation, survival, and potentially resistance to endocrine therapies in certain cancers. [, , ]

Q3: Does this compound demonstrate activity in tumors harboring specific genetic alterations?

A: Research indicates that this compound demonstrates significant activity in tumors with fibroblast growth factor (FGF) pathway aberrations, particularly FGFR1 amplification and potentially FGF3/4/19 amplification (located on chromosome 11q). [, , ] These aberrations are observed in a subset of cancers, including breast and lung cancers. [, , ]

Q4: Does this compound exhibit immunomodulatory effects within the tumor microenvironment?

A: Preclinical studies in syngeneic mouse models reveal that this compound possesses immunomodulatory properties. Treatment led to an increase in CD3+, CD8+, and CD4+ T cells within the spleen, suggesting an enhancement of the adaptive immune response. [] Conversely, a decrease in dendritic cells and monocyte-derived suppressor cells was also observed, indicating a potential modulation of the immunosuppressive tumor microenvironment. []

Q5: Is there evidence that this compound’s antitumor activity involves more than just VEGFR2 inhibition?

A: While this compound potently inhibits VEGFR2, studies suggest that its antitumor activity is not solely dependent on this mechanism. Researchers observed that specific VEGFR2 inhibitors did not fully recapitulate the pharmacodynamic and antitumor effects of this compound in certain tumor models. [] This suggests that the combined inhibition of multiple tyrosine kinases, including FGFRs and PDGFRs, contributes to its overall efficacy. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data of this compound. Further investigation in chemical databases or publications focusing on its chemical synthesis would be required to obtain this information.

Q7: How is this compound administered, and what is its pharmacokinetic profile?

A: this compound is administered orally. [, , ] It exhibits a favorable pharmacokinetic profile with a half-life of 31-40 hours, making it suitable for once-daily dosing. [] this compound concentrations in tumor tissue are higher than in plasma, indicating good tumor penetration. []

Q8: Does body weight influence this compound pharmacokinetics?

A: Yes, body weight has been identified as a significant covariate influencing this compound clearance and volume of distribution. [] This suggests that dose adjustments based on body weight might be necessary to optimize efficacy and minimize variability in drug exposure. []

Q9: What in vitro models have been used to study this compound activity?

A: Researchers have utilized a variety of cancer cell lines to investigate this compound's effects in vitro, including lung cancer, [] bladder cancer, [] breast cancer, [, , , , , , ] and endometrial cancer cells. [] These studies have assessed this compound's impact on cell viability, proliferation, and downstream signaling pathways.

Q10: Is there preclinical evidence supporting the use of this compound in combination therapies?

A: Yes, preclinical studies demonstrate enhanced antitumor effects when this compound is combined with other anticancer agents. Combinations with immune checkpoint inhibitors, such as anti-PD-1, resulted in increased T-cell infiltration into the tumor microenvironment and improved efficacy in several models. [] Moreover, combining this compound with PI3K/Akt/mTOR inhibitors exhibited synergistic effects in FGFR-dependent breast cancer models, highlighting the potential for combination therapies. []

Q11: Has the efficacy of this compound been evaluated in clinical trials?

A: Yes, this compound has been evaluated in several clinical trials involving patients with advanced solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma. [, , , , , ] These studies have explored various dosing regimens and combinations with other therapies.

Q12: What are the potential mechanisms of resistance to this compound?

A: While clinical data is still emerging, preclinical studies suggest that several mechanisms might contribute to this compound resistance. One key mechanism involves mutations in the FGFR kinase domain, specifically at the "gatekeeper" residue. [] These mutations can hinder drug binding and reduce its inhibitory activity. []

Q13: Can FGFR1 amplification contribute to resistance to other therapies in ER+ breast cancer?

A: Research suggests that FGFR1 amplification may play a role in resistance to endocrine therapies and CDK4/6 inhibitors in ER+ breast cancer. [, ] This highlights the potential need for combination therapies targeting both FGFR1 and ER signaling in this subset of patients. [, ]

Q14: What are the common adverse events associated with this compound treatment?

A: Clinical trials have identified hypertension as a common side effect of this compound, likely related to its inhibition of VEGFRs. [, , ] Other frequently reported adverse events include asthenia, proteinuria, nausea, hypothyroidism, and headache. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.